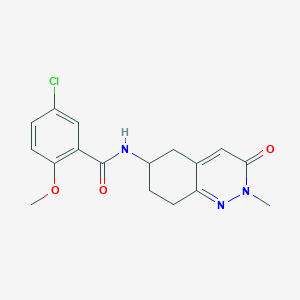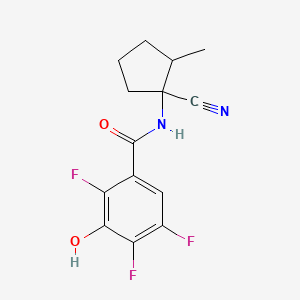
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a methylcyclopentyl ring, and a trifluorohydroxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps:
-
Formation of the Methylcyclopentyl Intermediate: : The initial step involves the preparation of 1-cyano-2-methylcyclopentane. This can be achieved through the reaction of 2-methylcyclopentanone with cyanide sources under basic conditions.
-
Introduction of the Trifluorohydroxybenzamide Moiety: : The next step involves the coupling of the intermediate with 2,4,5-trifluoro-3-hydroxybenzoic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
-
Final Product Formation: : The final step is the amidation reaction, where the intermediate is reacted with the trifluorohydroxybenzoic acid derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzamides with various nucleophiles
科学研究应用
Chemistry
In chemistry, N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyano groups on biological activity. It serves as a model compound for understanding the interactions of these functional groups with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
作用机制
The mechanism by which N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluorobenzamide: Lacks the hydroxy group, which may affect its biological activity and reactivity.
N-(1-Cyano-2-methylcyclopentyl)-2,4-difluoro-3-hydroxybenzamide: Has one less fluorine atom, potentially altering its chemical properties and interactions.
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, which can influence its reactivity and biological activity.
Uniqueness
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl groups enhances its stability and lipophilicity, while the hydroxy group allows for hydrogen bonding interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-7-3-2-4-14(7,6-18)19-13(21)8-5-9(15)11(17)12(20)10(8)16/h5,7,20H,2-4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENYUEBLUPGBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
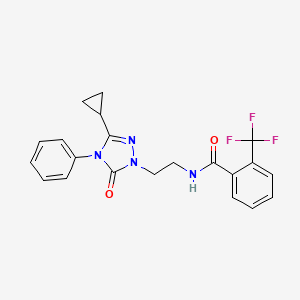
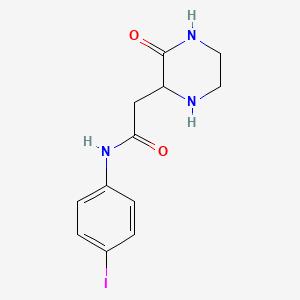
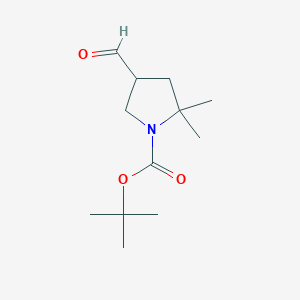
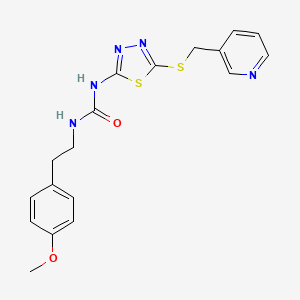
![4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2420685.png)
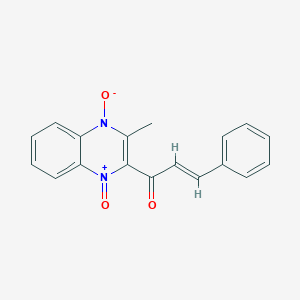

![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2420692.png)
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2420693.png)
![6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2420696.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420697.png)
